4-benzoylbenzyl 4-(dimethylamino)benzoate
Overview
Description
4-benzoylbenzyl 4-(dimethylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoyl group attached to a benzyl moiety, which is further linked to a 4-(dimethylamino)benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoylbenzyl 4-(dimethylamino)benzoate typically involves a multi-step process:
Preparation of 4-(dimethylamino)benzoic acid: This can be synthesized by the reaction of dimethylamine with 4-chlorobenzoic acid under basic conditions.
Formation of 4-(dimethylamino)benzoyl chloride: The 4-(dimethylamino)benzoic acid is then converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Coupling Reaction: The 4-(dimethylamino)benzoyl chloride is reacted with 4-benzoylbenzyl alcohol in the presence of a base such as pyridine to form the ester linkage, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale production of 4-(dimethylamino)benzoic acid and 4-benzoylbenzyl alcohol.
Optimization of reaction conditions: Use of continuous flow reactors to optimize reaction conditions and improve yield.
Purification: Industrial purification techniques such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-benzoylbenzyl 4-(dimethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates or benzyl derivatives.
Scientific Research Applications
4-benzoylbenzyl 4-(dimethylamino)benzoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Photochemistry: Acts as a photoinitiator in polymerization reactions.
Materials Science: Utilized in the development of advanced materials with specific optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-benzoylbenzyl 4-(dimethylamino)benzoate involves its interaction with molecular targets through its functional groups. The benzoyl and benzyl moieties can participate in various chemical reactions, while the dimethylamino group can interact with biological molecules through hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Similar structure but with an ethyl ester instead of a benzoylbenzyl group.
4-(dimethylamino)benzoyl chloride: Precursor in the synthesis of 4-benzoylbenzyl 4-(dimethylamino)benzoate.
4-(dimethylamino)benzoic acid: Another precursor with a carboxylic acid group.
Uniqueness
This compound is unique due to its combination of benzoyl, benzyl, and dimethylamino groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(4-benzoylphenyl)methyl 4-(dimethylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-24(2)21-14-12-20(13-15-21)23(26)27-16-17-8-10-19(11-9-17)22(25)18-6-4-3-5-7-18/h3-15H,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDGSYZPVZUZHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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